molecular formula C11H13NO2S B7876087 methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B7876087
M. Wt: 223.29 g/mol
InChI Key: CUXZKUFWRXQPOZ-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the thienopyrrole family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the thienopyrrole core . The reaction conditions often include the use of solvents such as ethanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acylation: Acid chlorides (e.g., acetyl chloride), catalysts (e.g., aluminum chloride), and solvents (e.g., dichloromethane).

    Alkylation: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydride), and solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate) and solvents (e.g., acetone).

Major Products

The major products formed from these reactions include various substituted thienopyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as lysine-specific demethylase 1 (KDM1) by binding to the active site and blocking substrate access . This inhibition can lead to changes in gene expression and cellular function, making it a potential therapeutic agent for cancer and other diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the thienopyrrole core can enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development .

Properties

IUPAC Name

methyl 2-ethyl-4-methylthieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-4-7-5-8-10(15-7)6-9(12(8)2)11(13)14-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXZKUFWRXQPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)C=C(N2C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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